molecular formula C7H14N2O4S B2378153 tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide CAS No. 263719-76-2

tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide

Cat. No.: B2378153
CAS No.: 263719-76-2
M. Wt: 222.26
InChI Key: APFAUGSFPCAVKB-UHFFFAOYSA-N
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Description

Tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C7H14N2O4S. It is known for its unique structure, which includes a thiadiazolidine ring with a tert-butyl ester group and a 1,1-dioxide functional group. This compound is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide typically involves the reaction of N-chlorosulfonyl isocyanate with tert-butanol in the presence of a solvent like methylene chloride. The reaction is carried out at low temperatures, around 0°C, to ensure the stability of the intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale reactions, with adjustments for larger scale production. This includes optimizing reaction conditions, using industrial-grade solvents, and ensuring proper safety measures.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the 1,1-dioxide group to a sulfide.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

Tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate: Lacks the 1,1-dioxide group, resulting in different chemical properties.

    1,2,5-Thiadiazolidine-2-carboxylate 1,1-dioxide: Lacks the tert-butyl ester group, affecting its reactivity and applications.

Uniqueness

Tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide is unique due to the presence of both the tert-butyl ester and 1,1-dioxide groups. This combination imparts distinct chemical properties, making it valuable for specific research applications and chemical synthesis.

Properties

IUPAC Name

tert-butyl 1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c1-7(2,3)13-6(10)9-5-4-8-14(9,11)12/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFAUGSFPCAVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263719-76-2
Record name tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazolidine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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